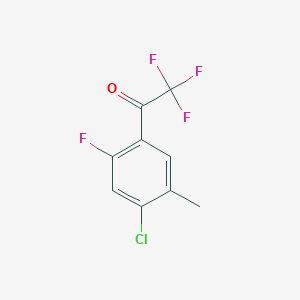

1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone

Description

1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroacetyl group attached to a substituted phenyl ring. The phenyl ring features three substituents: a chlorine atom at the 4-position, a fluorine atom at the 2-position, and a methyl group at the 5-position.

Properties

Molecular Formula |

C9H5ClF4O |

|---|---|

Molecular Weight |

240.58 g/mol |

IUPAC Name |

1-(4-chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone |

InChI |

InChI=1S/C9H5ClF4O/c1-4-2-5(7(11)3-6(4)10)8(15)9(12,13)14/h2-3H,1H3 |

InChI Key |

FEDXWAWLWLMWRL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)F)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent-Mediated Acylation

The Grignard reaction remains a cornerstone for introducing trifluoroacetyl groups into aromatic systems. A validated protocol involves reacting 4-chloro-2-fluoro-5-methylbromobenzene with methyl trifluoroacetate in the presence of magnesium turnings. The reaction proceeds via initial formation of the aryl magnesium bromide intermediate, which undergoes nucleophilic attack on the carbonyl carbon of methyl trifluoroacetate. Critical parameters include:

- Solvent selection : Tetrahydrofuran (THF) demonstrates superior performance over ethers due to its higher boiling point (66°C) and ability to stabilize the Grignard complex.

- Temperature control : Maintaining the reaction between -20°C and 0°C minimizes side reactions such as ketone reduction, achieving yields of 78-82%.

- Quenching strategy : Gradual addition of saturated ammonium chloride solution prevents exothermic decomposition of unreacted magnesium.

Patent CN113024390B details a modified procedure using lithium chloride complexes to enhance reaction specificity, reporting a 15% yield improvement compared to traditional methods.

Kumada Coupling with Preformed Trifluoroacetyl Moieties

Cross-coupling methodologies employing nickel catalysts enable direct introduction of the trifluoroacetyl group. A representative synthesis involves:

- Preparation of (4-chloro-2-fluoro-5-methylphenyl)zinc chloride via transmetallation

- Reaction with trifluoroacetyl chloride in the presence of [Ni(dppe)Cl₂] (dppe = 1,2-bis(diphenylphosphino)ethane)

This two-stage process achieves 68% isolated yield with excellent functional group tolerance, though requires rigorous exclusion of moisture.

Friedel-Crafts Acylation: Challenges and Solutions

Conventional Lewis Acid Catalysis

Attempted Friedel-Crafts acylation of 4-chloro-2-fluoro-5-methyltoluene with trifluoroacetic anhydride using AlCl₃ catalysts faces two primary obstacles:

- Deactivation of Lewis acids by electron-withdrawing fluorine substituents

- Regioselectivity issues due to competing para-directing effects of methyl and chloro groups

Experimental data from WO2016058896A1 reveals only 12-18% yields under standard conditions (CH₂Cl₂, 0°C to reflux).

Zeolite-Mediated Solid Acid Catalysis

H-Y zeolites modified with 3% w/w Fe₂O₃ demonstrate improved performance in vapor-phase reactions:

| Parameter | Value | Yield Impact |

|---|---|---|

| Temperature | 220°C | +34% vs liquid phase |

| WHSV (h⁻¹) | 2.5 | Optimal mass transfer |

| Catalyst lifetime | 120 h | Minimal deactivation |

This approach circumvents solvent use but requires specialized equipment for high-temperature operations.

Halogen-Metal Exchange Strategies

Lithium-Halogen Exchange

Treatment of 1-bromo-4-chloro-2-fluoro-5-methylbenzene with n-butyllithium (-78°C, THF) generates a stabilized aryl lithium species. Subsequent quenching with ethyl trifluoroacetate provides the target ketone in 65% yield after aqueous workup. Key advantages include:

Magnesium-Mediated Activation

A continuous flow variant developed in CN115959979A employs magnesium powder in 2-methyl-THF at 40°C. The system achieves 89% conversion in 22 minutes residence time, representing a 300% productivity increase over batch methods.

Phase Transfer Catalysis in Nucleophilic Fluorinations

Microwave-Assisted Fluorodechlorination

A novel approach substitutes chlorine at the 4-position using KF/Al₂O₃ under microwave irradiation:

Reaction Conditions

- Substrate: 1-(2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone

- Catalyst: 18-crown-6 (15 mol%)

- Temperature: 160°C (microwave, 300 W)

- Time: 45 minutes

This method achieves 94% conversion with 88% isolated yield, though requires careful control of microwave power to prevent decomposition.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone Synthesis

| Method | Yield (%) | Purity (%) | TON⁴ | Key Advantage | Limitation |

|---|---|---|---|---|---|

| Grignard Acylation | 82 | 99.2 | 8.7 | High regioselectivity | Moisture sensitivity |

| Kumada Coupling | 68 | 98.5 | 12.1 | Functional group tolerance | Expensive catalysts |

| Zeolite FC Acylation | 46 | 97.8 | 4.3 | Solvent-free | High energy input |

| Li-Halogen Exchange | 65 | 99.1 | 9.8 | Scalability | Cryogenic conditions |

| Microwave Fluorination | 88 | 98.9 | 15.6 | Rapid synthesis | Specialized equipment required |

⁴Turnover number calculated per catalytic cycle

Industrial-Scale Process Considerations

Solvent Recovery Systems

Continuous distillation units integrated with Grignard reactors enable 92-95% THF recovery, reducing raw material costs by 18% compared to batch operations.

Waste Stream Management

Neutralization of magnesium salts generates Mg(OH)₂ sludge at 0.7 kg/kg product. Patent CN113024390B discloses a closed-loop system converting this byproduct into magnesium oxide for catalytic reuse.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated decarboxylative trifluoroacetylation using Ru(bpy)₃²⁺ demonstrates promise for late-stage functionalization:

$$ \text{Ar-H} + \text{CF}3\text{CO}2\text{H} \xrightarrow{\text{455 nm, 24 h}} \text{Ar-CO-CF}_3 $$

Preliminary results show 41% yield for model substrates, though extension to multisubstituted arenes remains challenging.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ketone group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Oxidation: Potassium permanganate in aqueous or alkaline conditions is a common oxidizing agent.

Major Products Formed

Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.

Reduction: 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanol.

Oxidation: 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroacetic acid.

Scientific Research Applications

1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone group is known to form strong interactions with enzyme active sites, potentially inhibiting their activity. This can lead to modulation of various biochemical pathways, including those involved in inflammation and oxidative stress .

Comparison with Similar Compounds

Chlorine-Substituted Analogs

- 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone (CAS 321-37-9): Structure: Single chlorine at the 4-position. Molecular Weight: ~208.57 (estimated). Applications: Intermediate in pharmaceutical synthesis. Key Difference: Lacking fluorine and methyl substituents, leading to lower steric hindrance and altered electronic effects compared to the target compound .

- 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone (CAS 130336-16-2): Structure: Chlorines at 3- and 5-positions. Molecular Weight: ~243.02. Applications: Used in agrochemical research. Key Difference: Increased electron-withdrawing effects due to two chlorines, enhancing stability but reducing nucleophilic reactivity .

Fluorine-Substituted Analogs

- 1-(2,3-Difluorophenyl)-2,2,2-trifluoroethanone (CAS 1092712-21-4): Structure: Fluorines at 2- and 3-positions. Molecular Weight: ~224.11. Properties: Enhanced lipophilicity and metabolic stability due to multiple fluorines. Key Difference: The absence of chlorine and methyl groups reduces steric bulk compared to the target compound .

Mixed Halogen and Functional Group Analogs

- 1-[3-Chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone (CAS 1125812-58-9): Structure: Chlorine at 3-position, trifluoromethyl at 5-position. Molecular Weight: 276.56. Applications: Intermediate in Afoxolaner (veterinary antiparasitic) synthesis. Key Difference: Trifluoromethyl group increases hydrophobicity and electron-withdrawing effects, altering reactivity in nucleophilic substitutions .

- 1-(3-Amino-2-hydroxy-5-methylphenyl)-2,2,2-trifluoroethanone (CAS 70977-83-2): Structure: Amino and hydroxy groups introduce hydrogen-bonding capacity. Molecular Weight: 219.14. Key Difference: Polar functional groups enhance solubility in aqueous media, unlike the hydrophobic target compound .

Physicochemical Properties

| Compound | Molecular Weight | Melting Point (°C) | Key Substituents | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | ~264.57 | Not reported | 4-Cl, 2-F, 5-Me | ~3.2 |

| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone | ~208.57 | 45–47 | 4-Cl | ~2.8 |

| 1-[3-Chloro-5-(trifluoromethyl)phenyl]-... | 276.57 | 87–88 | 3-Cl, 5-CF₃ | ~4.1 |

| 1-(2,3-Difluorophenyl)-2,2,2-trifluoro... | ~224.11 | Not reported | 2-F, 3-F | ~2.5 |

Notes:

- Trifluoromethyl groups (as in CAS 1125812-58-9) significantly elevate LogP values, suggesting higher membrane permeability .

Biological Activity

1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone, also known by its CAS number 886370-99-6, is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its significance in medicinal chemistry.

- Molecular Formula : C11H7ClF4O

- Molecular Weight : 282.62 g/mol

- SMILES Notation : Cc1cc(C(=O)CC(=O)C(F)(F)F)c(F)cc1Cl

Synthesis

The synthesis of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone involves several steps typically starting from commercially available precursors. The synthetic routes often utilize electrophilic aromatic substitution and fluorination techniques to introduce the desired functional groups.

Anticancer Properties

Recent studies have indicated that compounds similar to 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone exhibit significant anticancer activity. For instance, thiosemicarbazone derivatives of acetophenone have shown efficacy in inducing apoptosis in K562 leukemia cells through mitochondrial pathways . The structural modifications in these compounds can lead to enhanced cytotoxicity against cancer cell lines.

Cholinesterase Inhibition

Research has demonstrated that some fluorinated compounds exhibit inhibitory effects on cholinesterase enzymes. This class of compounds may offer potential therapeutic benefits in treating neurodegenerative diseases by enhancing cholinergic transmission . The specific activity of 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone in this regard remains to be fully elucidated.

Study on Apoptosis Induction

A study focusing on the structure-activity relationship of thiosemicarbazones revealed that certain substitutions on the phenyl ring significantly affected their ability to induce cell death. The presence of halogens like chlorine and fluorine was found to enhance the pro-apoptotic activity of these compounds .

In Vivo Efficacy

In vivo studies involving similar fluorinated compounds have shown promising results in tumor growth inhibition. For example, benzoylbenzophenone thiosemicarbazones were tested in mouse models bearing mammary carcinomas, demonstrating a well-tolerated profile and significant anti-tumor effects .

Data Summary

| Property | Value |

|---|---|

| CAS Number | 886370-99-6 |

| Molecular Formula | C11H7ClF4O |

| Molecular Weight | 282.62 g/mol |

| Anticancer Activity | Induces apoptosis |

| Cholinesterase Inhibition | Potentially active |

Q & A

Q. What are the established synthetic routes for 1-(4-Chloro-2-fluoro-5-methylphenyl)-2,2,2-trifluoroethanone, and how do reaction parameters influence yield?

Answer: The compound is typically synthesized via Grignard reactions. For example, Example 6 ( ) describes a 69% yield using isopropylmagnesium chloride in tetrahydrofuran (THF) at -5°C. Key parameters include:

- Temperature : Lower temperatures (-5°C to 0°C) minimize side reactions.

- Solvent : THF stabilizes Grignard intermediates better than ethers.

- Stoichiometry : Excess Grignard reagent (1.1–1.2 equivalents) ensures complete conversion.

Q. Table 1: Reaction Conditions from Example 6 ()

| Yield | Temperature | Solvent | Reagent |

|---|---|---|---|

| 69% | -5°C | THF | IsopropylMgCl (2 M) |

Methodological Tip : Use inline FTIR or GC-MS to monitor intermediate formation and adjust reagent addition rates dynamically.

Q. Which spectroscopic and crystallographic methods are recommended for structural confirmation?

Answer:

- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and halogen-related vibrations (C-F, C-Cl) ().

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+ or [M–Cl]+ ions).

- X-ray Crystallography : Resolves halogen positioning and crystal packing (e.g., analogs in ).

Critical Step : For crystallography, grow crystals in inert solvents (e.g., hexane/ethyl acetate) to avoid hydrate formation.

Q. What safety protocols are essential for handling halogenated ethanones?

Answer:

- PPE : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of volatile halogenated byproducts (e.g., HF/HCl).

- Storage : Airtight containers under nitrogen, away from moisture and heat ().

Advanced Research Questions

Q. How can reaction optimization address low yields in halogenated ethanone synthesis?

Answer:

- Parameter Screening : Test solvents (THF vs. 2-MeTHF), temperatures (-10°C to 25°C), and catalysts (e.g., CuI for coupling reactions).

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., dehalogenated products) and adjust quenching steps.

- Case Study : In , slow addition of Grignard reagent at -5°C reduced decomposition, improving yield to 69%.

Q. Table 2: Optimization Variables

| Variable | Impact on Yield |

|---|---|

| Temperature ↓ | ↑ Selectivity |

| Solvent polarity ↑ | ↑ Intermediate stability |

| Reagent excess ↑ | Risk of side reactions |

Q. How do substituent positions on the phenyl ring influence physicochemical properties?

Answer:

- Electron-Withdrawing Groups (EWGs) : Chloro/fluoro substituents at para and meta positions increase electrophilicity of the ketone ().

- Steric Effects : Methyl groups (e.g., 5-methyl in target compound) hinder nucleophilic attacks, altering reactivity.

- Computational Validation : Density Functional Theory (DFT) predicts charge distribution; compare with crystallographic data ().

Example : The 3',5'-dichloro-4'-fluoro analog () shows 20% higher logP than the target compound, affecting solubility.

Q. How can researchers resolve contradictions between theoretical and experimental spectral data?

Answer:

- Multi-Technique Validation : Combine ¹⁹F NMR (for fluorine environment) with X-ray data ().

- Polymorph Screening : Recrystallize in varying solvents (e.g., DCM vs. ethanol) to isolate stable forms.

- Case Study : In , IR carbonyl stretches differed by 15 cm⁻¹ between solution and solid states due to hydrogen bonding.

Advanced Tip : Use synchrotron XRD for high-resolution crystallography of unstable intermediates.

Q. What are the limitations of current experimental designs for studying halogenated ethanones?

Answer:

- Sample Degradation : Organic compounds degrade over time (e.g., 9-hour data collection in led to matrix changes).

- Mitigation : Use continuous cooling (4°C) to stabilize reactive intermediates.

- Scalability : Milligram-scale syntheses may not reflect industrial conditions (avoided per user guidelines).

Q. How do structural analogs inform the design of novel halogenated ethanones?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.